4-Methylumbelliferyl Decanoate

説明

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl-based compounds involves chemical reactions that yield the target molecule with specific functional groups. For instance, 4-Methylumbelliferyl α-ketoside of N-acetylneuraminic acid was synthesized through a reaction between the sodium salt of 4-methylumbelliferone and a chloro-deoxy derivative of peracetylated methyl N-acetylneuraminate, followed by deblocking and purification processes (Myers et al., 1980).

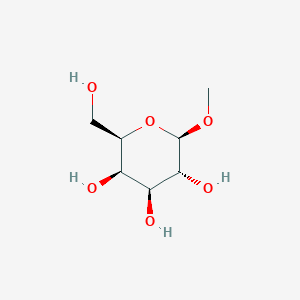

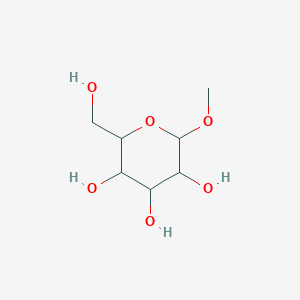

Molecular Structure Analysis

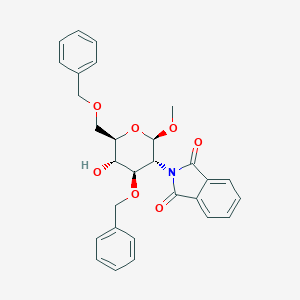

The molecular structure of 4-Methylumbelliferyl Decanoate and its derivatives can be characterized using spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These techniques provide insights into the molecular fingerprints and structural conformation of the compound, essential for understanding its chemical behavior and interactions (Al-Majedy et al., 2016).

Chemical Reactions and Properties

4-Methylumbelliferyl Decanoate undergoes various chemical reactions, including hydrolysis when acted upon by specific enzymes. For example, fatty acyl esters of 4-methylumbelliferone are synthesized and used as substrates to determine the hydrolytic activity of lipases, releasing fluorescent 4-methylumbelliferone as a product of the enzymatic reaction (Jacks & Kircher, 1967).

Physical Properties Analysis

The solubility of 4-Methylumbelliferone in various solvents is an essential aspect of its physical properties. It has been found that its solubility increases with temperature and varies across different solvents, which is critical for designing experiments and applications involving this compound (Ouyang et al., 2020).

Chemical Properties Analysis

4-Methylumbelliferyl Decanoate's chemical properties, including its reactivity, stability, and interactions with other molecules, are pivotal for its applications in scientific research. Its ability to inhibit hyaluronan synthesis, for instance, highlights its potential in studying cellular mechanisms and disease treatments (Kultti et al., 2009).

科学的研究の応用

Postnatal Development Studies : Coates et al. (1977) used 4-MUD to study the postnatal development of acid lipase and nonspecific neutral esterase in rat liver (Coates et al., 1977).

Enzymology : Tilbeurgh et al. (1988) reported its use in studying cellulolytic enzymes, particularly for sensitive and continuous assays of cellulolytic activities in absorption or fluorescence modes (Tilbeurgh et al., 1988).

Medical Diagnostics : Van Diggelen et al. (1990) utilized 4-MUD in determining galactose-6-sulphate sulphatase activity in Morquio disease type A (MPS IV A) patients (Van Diggelen et al., 1990).

Phototautomerization Research : Bardez et al. (1992) studied phototautomerization processes using 4-methylumbelliferone in acidic ethanol-water and 1-butanol-water mixtures (Bardez et al., 1992).

Cancer Research : Zouboulis et al. (1991) found that the fluorometric assay with 4-methylumbelliferyl heptanoate could be useful for screening potential anti-cancer agents with anti-proliferative activity in vitro (Zouboulis et al., 1991).

Fungal Biomass Detection : Miller et al. (1998) used 4-methylumbelliferyl-labelled enzyme substrates to detect and quantify specific components of chitinase and cellulase activities as indicators of the presence and activity of fungal biomass (Miller et al., 1998).

Enzyme Solution Analysis : Jameson et al. (1971) employed 4-MUD as a spectrofluorimetric titrant for determining the operational molarity of enzyme solutions (Jameson et al., 1971).

Environmental Monitoring : Fiksdal et al. (1994) used 4-MUD for rapid detection of fecal water pollution and determining the impact of sewage discharge in coastal waters (Fiksdal et al., 1994).

Biochemical Assays : Christomanou and Sandhoff (1977) used the assay with 4-methylumbelliferyl sulphate for simultaneous determination of arylsulphatases A and B in leucocytes, distinguishing between normal cases and those with metachromatic leucodystrophy (Christomanou & Sandhoff, 1977).

Yeast Isolate Identification : Bobey and Ederer (1981) demonstrated the potential of 4-methylumbelliferyl substrates for identifying yeast isolates, particularly for detecting acid phosphatase, glucosidase, and pyrophosphate diesterase enzymes (Bobey & Ederer, 1981).

作用機序

Target of Action

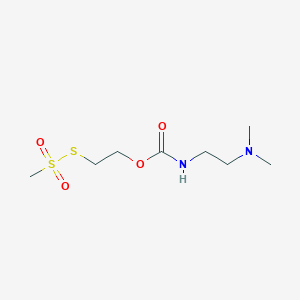

4-Methylumbelliferyl Decanoate (4-MUD) is primarily targeted towards carboxylesterases . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in drug metabolism and detoxification processes .

Mode of Action

4-MUD acts as a fluorogenic substrate for carboxylesterases . When hydrolyzed by these enzymes, it yields a fluorescent product, allowing the tracking of the hydrolytic activity of carboxylesterases . This makes 4-MUD a useful tool in biochemical assays to measure the activity of these enzymes .

Biochemical Pathways

HA plays a central role in many disease processes, including inflammation and cancer progression

Pharmacokinetics

Studies on 4-mu, a related compound, show that it has different bioavailability depending on the route of administration . For instance, intravenous administration of 4-MU resulted in 100-fold higher exposure compared to oral administration . The main metabolite of 4-MU, 4-methylumbelliferyl glucuronide (4-MUG), is also bioactive and has a bioavailability of 25.9% . These findings may provide some insights into the pharmacokinetics of 4-MUD, but direct studies on 4-MUD are needed.

Result of Action

The primary result of 4-MUD’s action is the generation of a fluorescent product upon hydrolysis by carboxylesterases . This allows the tracking of the enzymatic activity, which can be useful in various biochemical and pharmacological studies

Action Environment

Storage and stability recommendations for 4-mud suggest that it may be stored at room temperature for short-term use, but long-term storage is recommended at -20°c . This suggests that temperature could potentially influence the stability and efficacy of 4-MUD .

特性

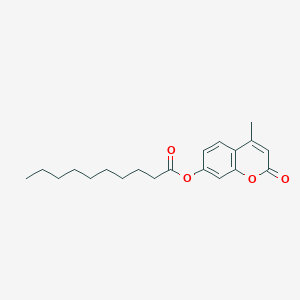

IUPAC Name |

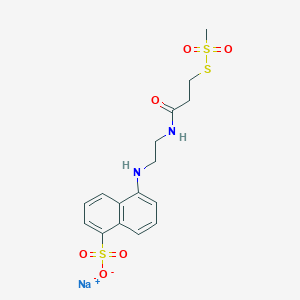

(4-methyl-2-oxochromen-7-yl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFJJKMPGKQQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404823 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl Decanoate | |

CAS RN |

66185-70-4 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)